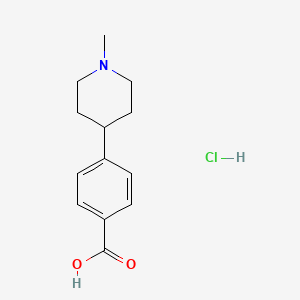

4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride

Vue d'ensemble

Description

4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a derivative of benzoic acid and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperidine in the presence of an acid binding agent and a solvent.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride is widely used in scientific research due to its versatility:

Mécanisme D'action

The mechanism of action of 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride include:

- 1-Methyl-4-piperidinyl benzoate hydrochloride

- 4-(1-Methylpiperidin-4-yl)benzoic acid

- 4-(1-Methylpiperidin-4-yl)oxybenzoic acid hydrochloride .

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Activité Biologique

4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Chemical Formula : C13H18ClNO2

- CAS Number : 69129809

The structure consists of a benzoic acid moiety linked to a 1-methylpiperidine group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its piperidine ring enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives containing piperidine rings have shown efficacy against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, suggesting potential use as anticancer agents .

- Microtubule Destabilization : Some related compounds have been identified as microtubule-destabilizing agents, which are crucial in cancer therapy as they disrupt the mitotic spindle formation necessary for cell division .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and metastasis. For example, it could inhibit histone methyltransferases or other targets implicated in cancer biology .

Research Findings

A review of recent literature highlights the following key findings regarding the biological activity of this compound:

- Antitumor Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells by enhancing caspase activity, leading to programmed cell death .

- Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at specific phases, which is a common mechanism through which anticancer agents exert their effects .

- Comparative Efficacy : When compared to established chemotherapeutics like doxorubicin, some derivatives exhibit comparable or superior efficacy against specific cancer types, highlighting their potential as novel therapeutic agents .

Data Table: Biological Activity Overview

Case Studies

Several studies have investigated the effects of this compound and its derivatives:

- Study on Breast Cancer Cells : A recent study evaluated the apoptosis-inducing capability of this compound on MDA-MB-231 cells, revealing significant morphological changes and increased caspase-3 activity at concentrations as low as 1.0 μM .

- In Vivo Efficacy : Animal model studies are needed to further validate the in vitro findings. Initial results suggest promising antitumor effects that warrant further investigation into pharmacokinetics and toxicity profiles.

Propriétés

IUPAC Name |

4-(1-methylpiperidin-4-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16;/h2-5,11H,6-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQETWMXWQOAEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.